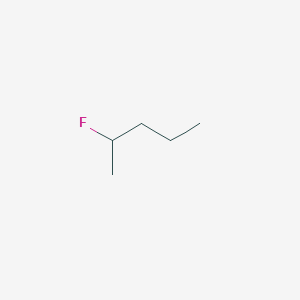

2-Fluoropentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRLGIPTCSGMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535645 | |

| Record name | 2-Fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-87-4 | |

| Record name | 2-Fluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoropentane physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropentane is an organofluorine compound with the chemical formula C₅H₁₁F. As a fluorinated aliphatic hydrocarbon, it serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. The introduction of a fluorine atom into the pentane backbone significantly alters its physical and chemical properties compared to its non-fluorinated analog, pentane. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with available information on its synthesis, analysis, and safety.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁F | [1][2][3][4] |

| Molecular Weight | 90.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 590-87-4 | [1][3][4] |

| Boiling Point | 50 °C | |

| Density | 0.8 ± 0.1 g/cm³ (Predicted) | [3] |

| Melting Point | Not experimentally reported | |

| Solubility | Insoluble in water; Soluble in organic solvents. | |

| Appearance | Liquid (at standard conditions) | |

| Refractive Index | n20/D 1.36 (lit.) (for 1-Fluoropentane) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the principles of NMR and IR spectroscopy and data for analogous compounds, the following characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the influence of the fluorine atom, which causes splitting of adjacent proton signals (H-F coupling). A study on 1-alkyl halides provides a basis for predicting the chemical shifts.[5] The proton on the carbon bearing the fluorine atom (C2) would appear as a doublet of multiplets significantly downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pentane chain. The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations for the alkyl chain around 2850-2960 cm⁻¹. The most prominent feature will be a strong C-F stretching absorption, typically observed in the region of 1000-1400 cm⁻¹.

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a secondary alkyl halide, influenced by the high electronegativity of the fluorine atom.

Substitution Reactions

The fluorine atom can be displaced by a nucleophile. A common example is the reaction with sodium iodide in acetone to yield 2-iodopentane.[6]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form a mixture of alkenes, primarily pent-1-ene and pent-2-ene. The regioselectivity of this reaction is influenced by the base used. Due to the poor leaving group ability of fluoride, E2 reactions with this compound often favor the Hofmann product (the less substituted alkene).[7]

Experimental Protocols

Synthesis

Common methods for the synthesis of alkyl fluorides that could be adapted for this compound include:

-

From 2-Pentanol: Nucleophilic substitution of the hydroxyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridine-HF).

-

From 2-Chloropentane or 2-Bromopentane: Halogen exchange (Halex) reaction using a source of fluoride ions, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

-

From 2-Pentene: Hydrofluorination using hydrogen fluoride. This method may lead to a mixture of products.

A generalized workflow for a potential synthesis from 2-pentanol is depicted below.

Purification

Purification of this compound would likely be achieved by fractional distillation to remove any remaining starting materials, solvents, and byproducts.

Analysis

Standard analytical techniques for the characterization and purity assessment of this compound would include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities.

-

Infrared (IR) Spectroscopy: To identify the presence of the C-F bond and the absence of functional groups from starting materials (e.g., O-H from an alcohol precursor).

Safety and Toxicology

The Safety Data Sheet (SDS) for this compound indicates that it is a flammable liquid and vapor.[8] It may cause skin and eye irritation.[8] Specific toxicological data for this compound is limited. For related compounds, a study on 1-fluoropentane and 1-fluorohexane indicated potential hepatotoxicity in rats. However, direct toxicological studies on this compound are not available in the searched literature. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area, are recommended when handling this compound.

Conclusion

This compound is a fluorinated alkane with distinct physical and chemical properties conferred by the presence of the fluorine atom. While fundamental data such as its molecular formula and weight are well-established, there is a notable lack of comprehensive, experimentally verified data in the public domain for properties like melting point, density, and detailed spectroscopic analyses. Similarly, specific, validated experimental protocols for its synthesis, purification, and analysis are not readily found in the literature. This guide consolidates the currently available information and highlights the areas where further research is needed to fully characterize this compound for its potential applications in research and development.

References

- 1. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound (EVT-3528658) | 590-87-4 [evitachem.com]

- 7. If this compound could undergo an E1 reaction, would you expect... | Study Prep in Pearson+ [pearson.com]

- 8. synquestlabs.com [synquestlabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-2-Fluoropentane

This technical guide provides a comprehensive overview of the stereochemistry and chirality of (S)-2-Fluoropentane. It covers the fundamental principles of its stereoisomerism, methods for its synthesis and analysis, and the relevance of such chiral fluorinated compounds in the field of drug development.

Introduction to Chirality and (S)-2-Fluoropentane

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers.[1] These enantiomers often exhibit distinct biological activities, a critical consideration in pharmaceutical research and development.[2][3] The Cahn-Ingold-Prelog (CIP) convention is used to assign the absolute configuration of each stereocenter as either R (rectus) or S (sinister).

(S)-2-Fluoropentane is a chiral organofluorine compound. Its structure consists of a five-carbon pentane chain with a fluorine atom attached to the second carbon atom. This second carbon is a stereocenter, as it is bonded to four different groups: a fluorine atom, a hydrogen atom, a methyl group, and a propyl group. The "(S)" designation indicates the specific three-dimensional arrangement of these groups around the chiral center. The incorporation of fluorine into chiral molecules can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability, making chiral fluorinated compounds valuable in drug design.[2][4]

Physicochemical Properties of 2-Fluoropentane

The physical and chemical properties of this compound are summarized in the table below. While the properties of the individual enantiomers are identical (except for the direction of optical rotation), the data presented here is for the general structure of this compound.

| Property | Value | Source |

| Molecular Formula | C5H11F | [5][6] |

| Molecular Weight | 90.14 g/mol | [5][6] |

| IUPAC Name | (2S)-2-fluoropentane | [5] |

| CAS Registry Number | 590-87-4 | [6][7] |

| Canonical SMILES | CCCC(C)F | [6][8] |

| InChIKey | YHRLGIPTCSGMRF-UHFFFAOYSA-N | [6][7] |

| XLogP3 | 2.3 | [5][8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

| Rotatable Bond Count | 2 | [8] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)-2-Fluoropentane can be approached through two primary strategies: asymmetric synthesis, which directly creates the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

A common method for preparing chiral fluoroalkanes involves the nucleophilic substitution of a chiral alcohol. For instance, (S)-2-pentanol can be converted to (S)-2-Fluoropentane. This reaction typically proceeds with an inversion of configuration (an SN2 mechanism), meaning that to obtain the (S)-enantiomer of the product, one would ideally start with the (R)-enantiomer of the alcohol precursor. However, competing reactions and the potential for Walden inversion can affect the optical purity of the final product.[9]

Caption: A generalized synthetic pathway for (S)-2-Fluoropentane.

Chiral Resolution

If a synthesis results in a racemic mixture (an equal mixture of (R)- and (S)-2-Fluoropentane), the enantiomers must be separated through a process called chiral resolution.[1] Common methods include:

-

Crystallization of Diastereomeric Salts: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[1]

-

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated.[10]

Caption: General workflows for the chiral resolution of this compound.

Stereochemical Analysis

Determining the stereochemical identity and purity of a sample of (S)-2-Fluoropentane is crucial. This involves confirming the absolute configuration and quantifying the amount of the desired enantiomer relative to the other.

Optical Rotation

Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[11] The direction and magnitude of this rotation are measured using a polarimeter.

-

Specific Rotation ([α]) : This is a characteristic physical property of a chiral compound.[12] The specific rotation of a pure sample of (S)-2-Fluoropentane would be equal in magnitude but opposite in sign to that of a pure sample of (R)-2-Fluoropentane. A study on 2-halogenopentanes reported a rotation for a sample of this compound, but the enantiomeric purity was not definitively established.[9] There is no simple way to predict the sign of rotation based on the R/S configuration.[12]

Enantiomeric Excess (ee)

In a non-racemic mixture, one enantiomer is present in a greater amount. The enantiomeric excess (ee) is a measure of this purity.[13] It is defined as:

ee (%) = |(% of major enantiomer) - (% of minor enantiomer)|

A sample that is 100% (S)-2-Fluoropentane has an ee of 100%, while a racemic mixture has an ee of 0%.[13]

The optical purity of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer:

Optical Purity (%) = ([α]observed / [α]max) x 100

Ideally, optical purity is equal to the enantiomeric excess.[13]

Experimental Protocols for Purity Determination

Modern analytical techniques provide a more direct and accurate measure of enantiomeric excess than polarimetry alone.

Experimental Protocol: Determination of Enantiomeric Excess using Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column known to be effective for separating small, non-aromatic halogenated alkanes. Polysaccharide-based CSPs are often a good starting point.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to create a dilute solution (e.g., 1 mg/mL).

-

Instrumentation Setup:

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Set the flow rate (e.g., 0.5 - 1.0 mL/min).

-

Set the column temperature (e.g., 25 °C).

-

Set the detector wavelength (as this compound lacks a strong chromophore, a refractive index (RI) detector or a mass spectrometer (MS) may be required).

-

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Data Processing:

-

Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess using the peak areas: ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

-

Other advanced techniques like Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) can also be used for the highly accurate determination of enantiomeric excess.[14][15]

Caption: Workflow for the stereochemical analysis of this compound.

Relevance and Applications in Drug Development

The unique properties of fluorine and the principles of stereochemistry are cornerstones of modern drug design.

-

Impact of Fluorine: Introducing fluorine into a drug candidate can block metabolic pathways, increase lipophilicity (aiding passage through cell membranes), and enhance binding affinity to target proteins.[2][4]

-

Importance of Chirality: Since biological systems (like enzymes and receptors) are themselves chiral, they often interact differently with each enantiomer of a chiral drug.[16] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[3]

This has led to the practice of chiral switching , where pharmaceutical companies develop single-enantiomer versions of previously approved racemic drugs to create safer and more effective medicines.[17]

While (S)-2-Fluoropentane is not itself a therapeutic agent, it represents a simple chiral building block. Its structural motif could be incorporated into more complex molecules during the synthesis of new drug candidates. The ability to synthesize and analyze such fundamental chiral fluorinated structures is essential for medicinal chemists aiming to fine-tune the properties of next-generation pharmaceuticals.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. ucj.org.ua [ucj.org.ua]

- 5. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Fluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-fluoropentane (C₅H₁₁F), a fluorinated alkane of interest in medicinal chemistry and materials science. Due to the influence of the highly electronegative fluorine atom, this compound exhibits unique conformational preferences and electronic properties. This document summarizes key structural parameters, including bond lengths, bond angles, and dihedral angles, derived from computational chemistry. Furthermore, it outlines the detailed experimental protocols, specifically microwave spectroscopy and gas electron diffraction, that are the gold standard for determining the precise geometric structure of such molecules in the gas phase. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of fluorinated organic compounds.

Molecular Structure

This compound is a chiral molecule with the chemical formula C₅H₁₁F.[1][2] The fluorine atom is attached to the second carbon atom of the pentane chain, creating a stereocenter. The molecule consists of a five-carbon backbone with single covalent bonds throughout. The presence of the fluorine atom significantly influences the molecule's conformation and electronic distribution.

Conformational Analysis

Due to rotation around the C-C single bonds, this compound can exist in several conformational isomers, or conformers. The relative energies of these conformers are determined by a balance of steric and electronic effects. Computational studies using Density Functional Theory (DFT) are instrumental in identifying and characterizing the stable conformers of this compound. The most stable conformers are those that minimize steric hindrance and optimize electrostatic interactions.

Stereoisomerism

The second carbon atom in this compound is a chiral center, meaning it is attached to four different groups (a fluorine atom, a hydrogen atom, a methyl group, and a propyl group). This gives rise to two enantiomers: (S)-2-fluoropentane and (R)-2-fluoropentane. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities.

Chemical Bonding

The bonding in this compound is characterized by covalent bonds between carbon, hydrogen, and fluorine atoms. The carbon atoms in the pentane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon.

The most significant bonding feature is the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This bond polarization has a profound effect on the molecule's reactivity and intermolecular interactions. The C-F bond is also exceptionally strong, contributing to the thermal and chemical stability of fluorinated compounds.

Quantitative Structural Data

The precise geometric parameters of this compound's conformers can be determined with high accuracy using computational methods. The following tables summarize the optimized geometric parameters for the most stable conformer of this compound, calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.

Table 1: Bond Lengths of the Most Stable Conformer of this compound

| Bond | Bond Length (Å) |

| C1-C2 | 1.532 |

| C2-F | 1.401 |

| C2-C3 | 1.539 |

| C3-C4 | 1.534 |

| C4-C5 | 1.531 |

| C-H (average) | 1.095 |

Table 2: Bond Angles of the Most Stable Conformer of this compound

| Angle | Bond Angle (°) |

| C1-C2-C3 | 112.5 |

| C1-C2-F | 108.9 |

| C3-C2-F | 108.7 |

| C2-C3-C4 | 113.1 |

| C3-C4-C5 | 112.8 |

| H-C-H (average) | 109.5 |

Table 3: Dihedral Angles of the Most Stable Conformer of this compound

| Dihedral Angle | Dihedral Angle (°) |

| F-C2-C3-C4 | 65.2 (gauche) |

| C1-C2-C3-C4 | -174.3 (anti) |

| C2-C3-C4-C5 | 178.9 (anti) |

Experimental Protocols for Structural Determination

The definitive determination of the gas-phase structure of molecules like this compound is achieved through high-resolution spectroscopic techniques. Microwave spectroscopy and gas electron diffraction are two powerful and complementary methods for this purpose.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between quantized rotational energy levels.[3] This technique provides highly precise rotational constants, from which the molecular geometry can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is recorded.

-

Spectral Analysis: The rotational transitions in the spectrum are assigned to specific quantum number changes. From the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule are determined with high precision.

-

Structure Determination: The experimentally determined rotational constants are used to fit the molecular structure, yielding highly accurate bond lengths and angles. For molecules with multiple conformers, separate spectra for each conformer can often be resolved and analyzed.

Logical Workflow for Microwave Spectroscopy Data Analysis:

References

CAS number 590-87-4 thermodynamic data

An In-depth Technical Guide to the Thermodynamic Data of tert-Butylamine (CAS Number: 590-87-4)

This guide provides a comprehensive overview of the thermodynamic properties of tert-butylamine (CAS Number: 590-87-4), also known as 2-methylpropan-2-amine. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic data for this compound. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and includes visualizations of experimental workflows.

Thermodynamic Data

The thermodynamic properties of tert-butylamine have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound in its liquid and gaseous states.

Table 1: Enthalpy, Entropy, and Heat Capacity

| Thermodynamic Property | Value | State | Temperature (K) | Pressure (kPa) |

| Standard Enthalpy of Formation (ΔfH⦵) | -151.1 to -150.1 kJ/mol[1] | Liquid | 298.15 | 100 |

| Standard Enthalpy of Formation (ΔfH⦵) | -120.68 ± 0.55 kJ/mol | Gas | 298.15 | Not Specified |

| Standard Enthalpy of Combustion (ΔcH⦵) | -2995.5 kJ/mol[2] | Liquid | 298.15 | Not Specified |

| Standard Enthalpy of Combustion (ΔcH⦵) | -3025.2 kJ/mol[2] | Gas | 298.15 | Not Specified |

| Standard Molar Entropy (S⦵) | 233.63 J/K·mol[1] | Not Specified | 298.15 | 100 |

| Heat Capacity (C) | 191.71 J/K·mol[1] | Not Specified | Not Specified | Not Specified |

| Liquid Heat Capacity | 0.621 Btu/lb·°F | Liquid | 300 (76 °F) | Not Specified |

Table 2: Physical and Phase Change Properties

| Property | Value | Temperature |

| Vapor Pressure | ||

| 5.7 psi[3][4] | 20 °C (293.15 K) | |

| 39.29 kPa[1] | 20 °C (293.15 K) | |

| 392.9 hPa[5] | 20 °C (293.15 K) | |

| 294.774 mmHg[6] | 20 °C (293.15 K) | |

| 568.7 mmHg[7] | Not Specified | |

| Boiling Point | 43 to 47 °C (316 to 320 K)[1] | at 1 atm |

| 46 °C (319.15 K)[5] | at 1 atm | |

| 111.9 °F (44.4 °C)[7] | at 760 mmHg | |

| Melting Point | -67 °C (206.15 K)[5][8] | - |

| -89.5 °F (-67.5 °C)[7] | - | |

| Heat of Vaporization | Not explicitly quantified in search results | - |

| Density | 0.696 g/cm³[5][8] | 25 °C (298.15 K) |

| Flash Point | 70 °F (21.1 °C) | - |

| -38 °C (-36.4 °F) - closed cup[8] | - |

Experimental Protocols

The accurate determination of thermodynamic data relies on precise experimental methodologies. The following sections describe the general protocols for measuring key thermodynamic properties of tert-butylamine.

Enthalpy of Combustion and Formation

The standard enthalpy of combustion is determined experimentally using bomb calorimetry. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Method: Bomb Calorimetry

A bomb calorimeter is a device used to measure the heat of combustion of a substance at constant volume.

-

Sample Preparation: A precisely weighed sample of liquid tert-butylamine is placed in a sample holder (e.g., a platinum crucible) within a high-pressure stainless steel container, known as the "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with a high-precision thermometer.

-

Ignition: The sample is ignited electrically. The combustion of tert-butylamine releases heat, which is transferred to the surrounding water and the calorimeter components, causing the temperature to rise.

-

Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

The enthalpy of formation is then calculated using the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Vapor Pressure

The vapor pressure of tert-butylamine can be measured using various static or dynamic methods. A common laboratory method involves measuring the pressure of the vapor in equilibrium with the liquid at different temperatures.

Experimental Method: Static Vapor Pressure Measurement

-

Sample Introduction: A small amount of liquid tert-butylamine is introduced into a flask, and the air is removed to ensure that the measured pressure is solely due to the vapor of the substance.

-

Temperature Control: The flask is placed in a temperature-controlled water or oil bath.

-

Equilibrium: The system is allowed to reach thermal equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor is measured using a pressure sensor.

-

Data Collection: The vapor pressure is recorded at various temperatures. The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can also be determined.

Heat Capacity

The heat capacity of tert-butylamine is determined by measuring the amount of heat required to raise the temperature of a known mass of the substance by one degree Celsius (or one Kelvin).

Experimental Method: Adiabatic Calorimetry

-

Sample Containment: A known mass of tert-butylamine is placed in a sample cell within an adiabatic calorimeter.

-

Heating: A measured amount of electrical energy is supplied to a heater in thermal contact with the sample cell, causing a small increase in temperature.

-

Temperature Measurement: The temperature change of the sample is precisely measured.

-

Calculation: The heat capacity is calculated by dividing the supplied heat by the measured temperature change and the mass (or moles) of the sample. This measurement is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Standard Molar Entropy

The standard molar entropy of a substance is typically not measured directly for a reaction. Instead, the absolute entropy of the substance is determined from heat capacity measurements down to near absolute zero, based on the third law of thermodynamics. The standard entropy change for a reaction is then calculated from the standard absolute entropies of the products and reactants. For a specific substance like tert-butylamine, the standard molar entropy is often calculated using statistical mechanics based on molecular parameters obtained from spectroscopic data.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental determination of key thermodynamic properties of tert-butylamine.

Caption: Workflow for determining the enthalpy of combustion.

Caption: Workflow for determining vapor pressure.

References

- 1. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 2. dokumen.pub [dokumen.pub]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. researchgate.net [researchgate.net]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical NMR Spectra Prediction for 2-Fluoropentane: An In-depth Technical Guide

This guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoropentane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document covers the prediction of chemical shifts, spin-spin coupling patterns, and includes standardized experimental protocols.

Introduction to Theoretical NMR Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules.[1][2] The prediction of NMR spectra is a critical step in spectral assignment and structure verification. Theoretical predictions can be achieved through several methods:

-

Empirical Methods: These rely on databases of known experimental spectra and use additive rules or algorithms to estimate chemical shifts based on the local chemical environment.

-

Quantum Mechanical (QM) Methods: These approaches, particularly those using Density Functional Theory (DFT), calculate nuclear magnetic shielding constants from first principles.[3][4] These calculations can provide highly accurate predictions of both chemical shifts and coupling constants, though they are computationally intensive.[3][5]

-

Machine Learning (ML) and AI: Modern approaches utilize machine learning algorithms, often trained on large datasets of experimental or DFT-calculated spectra, to predict NMR parameters with increasing accuracy and speed.[6][7]

This guide employs a combination of established principles and database-derived predictions to construct a theoretical NMR profile for this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by five distinct signals due to the five non-equivalent proton environments. The presence of the highly electronegative fluorine atom significantly influences the spectrum, primarily through deshielding effects on nearby protons and through-bond spin-spin coupling (J-coupling).

Key Features:

-

Chemical Shifts (δ): The proton on the carbon bearing the fluorine (H-2) is the most deshielded and appears furthest downfield. The deshielding effect diminishes with increasing distance from the fluorine atom.

-

Multiplicity: Splitting patterns arise from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The ¹⁹F nucleus has a spin I = 1/2, and thus splits proton signals in the same manner as a proton (n+1 rule).[8]

-

Coupling Constants (J): Geminal (²J_HF) and vicinal (³J_HF) couplings are typically large and are crucial for structural assignment.[9][10] Vicinal proton-proton couplings (³J_HH) are expected to be in the typical range for free-rotating alkyl chains (~7 Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relevant Coupling Constants (Hz) |

| H-1 (CH₃) | 1.18 | Doublet of triplets (dt) | ³J_H1,H2 ≈ 7 Hz, ³J_H1,F ≈ 24 Hz |

| H-2 (CHF) | 4.45 | Doublet of multiplets (dm) | ²J_H2,F ≈ 48 Hz, ³J_H2,H1 ≈ 7 Hz, ³J_H2,H3 ≈ 6 Hz |

| H-3 (CH₂) | 1.55 | Multiplet (m) | ³J_H3,H2 ≈ 6 Hz, ³J_H3,H4 ≈ 7 Hz, ³J_H3,F ≈ 18 Hz |

| H-4 (CH₂) | 1.40 | Multiplet (m) | ³J_H4,H3 ≈ 7 Hz, ³J_H4,H5 ≈ 7.5 Hz |

| H-5 (CH₃) | 0.92 | Triplet (t) | ³J_H5,H4 ≈ 7.5 Hz |

Note: Predicted values are based on computational algorithms and may vary slightly from experimental results.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will display five signals, corresponding to the five unique carbon atoms in the molecule. The key feature of the ¹³C spectrum is the large one-bond coupling between C-2 and the directly attached ¹⁹F atom (¹J_CF), and smaller two- and three-bond couplings for other carbons.

Key Features:

-

Chemical Shifts (δ): The carbon atom directly bonded to fluorine (C-2) experiences a strong deshielding effect, causing its signal to appear significantly downfield.

-

Multiplicity: Due to ¹³C-¹⁹F coupling, each carbon signal is split into a doublet. The magnitude of the coupling constant decreases as the number of bonds between the carbon and fluorine atoms increases.[11]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| C-1 | 20.5 | Doublet (d) | ²J_C1,F ≈ 22 Hz |

| C-2 | 91.0 | Doublet (d) | ¹J_C2,F ≈ 168 Hz |

| C-3 | 35.0 | Doublet (d) | ²J_C3,F ≈ 20 Hz |

| C-4 | 18.5 | Doublet (d) | ³J_C4,F ≈ 6 Hz |

| C-5 | 13.8 | Singlet (s) or narrow doublet | ⁴J_C5,F ≈ < 1 Hz |

Note: Predicted values are based on computational algorithms and may vary slightly from experimental results.

Visualization of Key NMR Interactions

The following diagram illustrates the structure of this compound and highlights the most significant spin-spin coupling interactions that determine the NMR spectral features.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling pathways in this compound.

Standard Experimental Protocol for Small Molecule NMR

Acquiring high-quality NMR spectra for structural elucidation requires careful sample preparation and parameter optimization. The following is a generalized protocol for analyzing a small organic molecule like this compound.

A. Sample Preparation:

-

Compound: Weigh approximately 5-10 mg of this compound.

-

Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter.

B. Data Acquisition:

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Experiment:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Temperature: Acquire spectra at a constant temperature, usually 298 K (25 °C).[1]

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard for good resolution.[1]

-

Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.

-

Number of Scans: Depending on the sample concentration, 8 to 32 scans are typically averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Experiment:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon (unless coupled to other heteronuclei like ¹⁹F).

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

C. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Reference the spectrum using the internal standard (TMS at 0 ppm).

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

References

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. books.rsc.org [books.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. chemaxon.com [chemaxon.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]

- 7. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Stability of the Carbon-Fluorine Bond in Aliphatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry and materials science, renowned for its exceptional strength and the unique physicochemical properties it imparts to organic molecules. This guide provides a comprehensive technical overview of the stability of the C-F bond in aliphatic compounds, detailing the underlying principles, experimental determination of its properties, and its implications in drug development.

Core Principles of Carbon-Fluorine Bond Stability

The remarkable stability of the C-F bond is a confluence of several key factors, primarily its high bond dissociation energy (BDE) and short bond length. This robustness makes it the strongest single bond in organic chemistry.[1]

Bond Dissociation Energy and Bond Length

The C-F bond's strength is quantified by its high bond dissociation energy, which is the energy required to break the bond homolytically. In aliphatic systems, this energy is significantly higher than that of other carbon-halogen bonds. This strength is attributed to the high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55), which results in a highly polarized and short bond with significant ionic character.[2] The electrostatic attraction between the partial positive charge on the carbon atom and the partial negative charge on the fluorine atom contributes significantly to the overall bond strength.[1]

The introduction of multiple fluorine atoms onto the same carbon atom further increases the bond strength and decreases the bond length. This is due to the increasing positive charge on the carbon, which enhances the electrostatic attraction to the electronegative fluorine atoms.[3]

Table 1: Bond Dissociation Energies of C-X Bonds in CH₃-X

| Bond (C-X) | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-H | 104.9 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

Source: Multiple sources[4]

Table 2: Bond Lengths and Bond Dissociation Energies in Fluoromethanes

| Compound | C-F Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

| CH₃F | 1.39 | 115 |

| CH₂F₂ | 1.35 | 121 |

| CHF₃ | 1.33 | 126 |

| CF₄ | 1.32 | 130 |

Source: Multiple sources[4][5]

Factors Influencing Stability

Several stereoelectronic effects contribute to the conformational stability and reactivity of aliphatic organofluorine compounds.

-

Gauche Effect: In 1,2-difluoroethane, the gauche conformer, where the two fluorine atoms are at a 60° dihedral angle, is more stable than the anti conformer (180° dihedral angle) by approximately 2.4 to 3.4 kJ/mol in the gas phase.[4][5] This counterintuitive preference is primarily explained by hyperconjugation.

-

Hyperconjugation: This phenomenon involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ). In the gauche conformer of 1,2-difluoroethane, there is a stabilizing interaction between the σ C-H bonding orbital and the low-lying σ C-F antibonding orbital. This interaction is maximized in the gauche arrangement, leading to its increased stability.[4][5]

Experimental Determination of C-F Bond Properties

The quantitative assessment of C-F bond stability relies on various experimental techniques to measure bond dissociation energies and bond lengths.

Experimental Protocols

2.1.1. Determination of Bond Dissociation Energy via Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance. From this data, the standard enthalpy of formation can be calculated, which in turn can be used in thermodynamic cycles to determine bond dissociation energies.

-

Sample Preparation: A known mass of the solid organofluorine compound (typically 1-2 mg) is pressed into a pellet.[6]

-

Assembly: The pellet is placed in a sample holder within a high-pressure stainless steel container, the "bomb." A fine ignition wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The sample is ignited by passing an electric current through the wire.

-

Data Acquisition: The temperature of the water is monitored with a high-precision thermometer before and after combustion. The temperature change, along with the known heat capacity of the calorimeter system, is used to calculate the heat of combustion.

-

Calculation: The heat of combustion is used to calculate the standard enthalpy of formation of the compound. This value, in conjunction with the known enthalpies of formation of the combustion products (CO₂, HF, and H₂O), allows for the determination of the enthalpy of formation of the radical fragments upon bond cleavage, and thus the bond dissociation energy.

2.1.2. Determination of Bond Length via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths and angles.

-

Crystal Growth: A high-quality single crystal of the aliphatic organofluorine compound is required. This is typically achieved through slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

-

Data Collection: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the symmetry of the crystal. The intensities of the reflections are then used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise atomic coordinates.

-

Analysis: The final refined structure provides highly accurate bond lengths (typically with uncertainties of a few thousandths of an Ångström) and bond angles.[7][8]

2.1.3. Characterization by Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The C-F bond has a characteristic stretching vibration that appears in a specific region of the IR spectrum.

-

Sample Preparation:

-

Liquids: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solids: The solid can be ground into a fine powder and mixed with Nujol (a mineral oil) to create a mull, which is then placed between salt plates. Alternatively, the solid can be mixed with KBr powder and pressed into a thin, transparent pellet.[6][9]

-

-

Analysis: The prepared sample is placed in the path of an IR beam in an FTIR (Fourier-Transform Infrared) spectrometer. The instrument measures the frequencies of IR radiation that are absorbed by the sample.

-

Interpretation: The C-F bond stretching vibration typically appears in the region of 1000-1400 cm⁻¹. The exact position and intensity of the peak can be influenced by the surrounding molecular structure. Monofluorinated compounds usually show a strong band between 1000 and 1100 cm⁻¹.[4]

Implications in Drug Development

The exceptional stability of the C-F bond has profound implications for drug design and development, influencing metabolic stability, bioavailability, and target binding affinity.

Metabolic Stability

The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, such as the Cytochrome P450 (CYP450) family.[10][11] By strategically introducing fluorine atoms at metabolically labile positions in a drug candidate, medicinal chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[12][13]

P-glycoprotein (P-gp) Efflux

P-glycoprotein is a transmembrane efflux pump that can expel a wide range of xenobiotics, including many drugs, from cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][5] While the interaction with P-gp is complex and depends on multiple physicochemical properties, the introduction of fluorine can modulate a drug's lipophilicity and conformation, which in turn can influence its susceptibility to P-gp-mediated efflux.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key concepts related to the stability of the C-F bond.

Caption: CYP450-mediated metabolism of a fluorinated aliphatic drug.

Caption: Key factors influencing the stability of the aliphatic C-F bond.

Caption: Hyperconjugation stabilizing the gauche conformation.

References

- 1. P glycoprotein efflux: Significance and symbolism [wisdomlib.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.williams.edu [web.williams.edu]

- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Infrared Spectroscopy Sample Preparation | Study Guide - Edubirdie [edubirdie.com]

- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

A Historical Perspective on the Synthesis of Secondary Alkyl Fluorides: A Technical Guide

Abstract: The introduction of fluorine into organic molecules, particularly at secondary carbon centers, is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The unique properties conferred by the fluorine atom—such as increased metabolic stability, altered lipophilicity, and modulated pKa—make secondary alkyl fluorides highly desirable motifs. However, the formation of the carbon-fluorine bond has historically been a significant synthetic challenge. This technical guide provides an in-depth overview of the historical evolution of synthetic methods for preparing secondary alkyl fluorides, from early stoichiometric reactions to modern catalytic strategies. It details key experimental protocols, presents comparative data, and illustrates the logical progression of these methodologies for researchers, scientists, and drug development professionals.

Early Approaches: Nucleophilic Fluoride Sources and Halogen Exchange

The earliest methods for synthesizing alkyl fluorides relied on nucleophilic substitution reactions using inorganic fluoride salts. The foundational Swarts reaction , first reported in the 1890s, utilized metal fluorides like silver(I) fluoride (AgF) or antimony trifluoride (SbF₃) to displace other halogens (Cl, Br, I) from an alkyl backbone.[1][2] While effective for some substrates, these methods often required harsh conditions.

The use of more accessible alkali metal fluorides, such as potassium fluoride (KF), was hampered by their high lattice energy and poor solubility in organic solvents, necessitating high temperatures and polar aprotic solvents.[3][4]

Caption: General workflow for early halogen exchange methods.

Table 1: Representative Halogen Exchange Reactions for Secondary Alkyl Fluoride Synthesis

| Substrate Precursor | Fluorinating Agent | Conditions | Yield (%) | Reference |

| 2-Bromooctane | AgF | Acetonitrile, reflux | ~50-60 | [5] |

| Cyclohexyl Bromide | KF | Ethylene glycol, 190°C | 45 | [5] |

| 2-Chlorobutane | Hg₂F₂ | No solvent, 100°C | 60 | [5] |

Experimental Protocol 1: Fluorination of n-Hexyl Bromide with KF in Ethylene Glycol

This procedure is adapted from Hoffmann's method.[5]

-

Apparatus Setup: A 500-mL three-necked round-bottomed flask is equipped with a mercury-sealed stirrer, a 100-mL dropping funnel, and a short fractionating column connected to a condenser and a receiving flask cooled in an ice bath. All glassware must be thoroughly dry.

-

Reagent Preparation: The flask is charged with 116 g (2.0 moles) of anhydrous, finely powdered potassium fluoride and 200 g of dry ethylene glycol.

-

Reaction: The mixture is heated in an oil bath to 140-150°C with vigorous stirring. n-Hexyl bromide (165 g, 1.0 mole) is added dropwise from the funnel over 45-60 minutes. The bath temperature is gradually raised to 190°C during the addition.

-

Distillation: The product, n-hexyl fluoride, co-distills with unreacted bromide and byproduct hexene. The distillation is continued until the temperature at the top of the column reaches 120°C.

-

Workup: The distillate is washed with water, then with a cold solution of bromine in potassium bromide to remove the alkene, followed by a wash with sodium bisulfite solution to remove excess bromine. Finally, it is washed with water again and dried over anhydrous calcium chloride.

-

Purification: The crude product is fractionally distilled to yield pure n-hexyl fluoride (b.p. 93°C). The typical yield is 40-45%.[5]

Deoxyfluorination of Secondary Alcohols

The direct conversion of the robust C-O bond of an alcohol to a C-F bond is a more versatile strategy. This has historically been approached in two main ways: a two-step activation/substitution sequence or via direct deoxyfluorination reagents.

Activation of Alcohols as Sulfonates

A reliable method involves converting the secondary alcohol's hydroxyl group into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[6][7] This reaction typically proceeds with retention of stereochemistry at the carbinol center.[8] The resulting alkyl sulfonate is then subjected to an Sₙ2 reaction with a nucleophilic fluoride source, leading to inversion of stereochemistry. The challenge of fluoride's low nucleophilicity was overcome by using crown ethers or phase-transfer catalysts (PTCs) to enhance the solubility and reactivity of KF.[9]

Caption: Activation-substitution pathway showing stereochemical inversion.

Table 2: Fluorination of Secondary Alcohols via Sulfonate Intermediates

| Alcohol Substrate | Fluoride Source / Promoter | Conditions | Yield (%) | Stereochemistry | Reference |

| (S)-Octan-2-ol (as tosylate) | KF / 18-Crown-6 | Acetonitrile, 80°C | 75 | Inversion | [10] |

| Cyclohexanol (as tosylate) | TBAF (tetrabutylammonium fluoride) | THF, RT | 88 | N/A | [10] |

| Menthyl alcohol (as tosylate) | KF / Hexaethylene glycol-DHIM | t-amyl alcohol, 80°C | >70 | Inversion | [9] |

Experimental Protocol 2: Tosylation of (R)-2-Octanol and Subsequent Fluorination

-

Tosylation (Activation): To a solution of (R)-2-octanol (13.0 g, 0.1 mol) in 150 mL of dry pyridine, cooled to 0°C, is slowly added p-toluenesulfonyl chloride (21.0 g, 0.11 mol). The mixture is stirred at 0°C for 4 hours and then left in the refrigerator overnight. The reaction mixture is poured into 500 mL of ice-water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with cold 1M HCl, saturated NaHCO₃ solution, and brine, then dried over MgSO₄. The solvent is removed under reduced pressure to yield (R)-2-octyl tosylate, which is used without further purification.

-

Fluorination (Substitution): To a flask containing the crude tosylate (0.1 mol) and spray-dried potassium fluoride (11.6 g, 0.2 mol) is added 200 mL of anhydrous acetonitrile and 18-crown-6 (2.64 g, 0.01 mol). The suspension is heated to reflux (approx. 82°C) with vigorous stirring for 24 hours. After cooling, the mixture is filtered, and the solvent is carefully removed by distillation. The residue is partitioned between water and pentane. The pentane layer is washed with water, dried over MgSO₄, and fractionally distilled to give (S)-2-fluorooctane.

Direct Deoxyfluorination Reagents

The development of reagents capable of one-step conversion of alcohols to fluorides represented a major advance.

-

Amine-HF Reagents: Olah's reagent (pyridine-poly(hydrogen fluoride)) and triethylamine trihydrofluoride (Et₃N·3HF) became widely used.[11][12] These reagents are easier to handle than anhydrous HF. The reaction mechanism can vary from Sₙ1 to Sₙ2 depending on the substrate and the acidity of the reagent, which can affect regioselectivity and stereoselectivity.[13]

-

Sulfur-Based Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are highly effective for converting secondary alcohols to fluorides, typically with inversion of stereochemistry via an Sₙ2 mechanism.[14] These reagents are often preferred for their mild reaction conditions, although elimination to form alkenes can be a competing side reaction.[10][14]

Table 3: Comparison of Direct Deoxyfluorination Reagents for Secondary Alcohols

| Reagent | Typical Substrate | Conditions | Yield (%) | Key Features / Drawbacks | Reference |

| Pyridine-HF (Olah's) | Adamantan-2-ol | CH₂Cl₂, RT | 90 | Sₙ1-like, risk of rearrangement | [12] |

| Et₃N·3HF | Cyclohexanol | Neat, 100°C | 65 | Less acidic than Olah's, higher temps needed | [11] |

| DAST | Menthyl alcohol | CH₂Cl₂, 0°C to RT | 85 | Sₙ2 (inversion), thermally unstable | [14] |

| Deoxo-Fluor® | Cholestanol | Toluene, reflux | 92 | More stable than DAST, less elimination | [14] |

| PyFluor | Geraniol | Toluene, 80°C | 78 | Thermally stable, low elimination | [15] |

Experimental Protocol 3: Deoxyfluorination of Cyclohexanol using DAST

-

Safety Note: DAST is moisture-sensitive and can decompose exothermically. The reaction should be conducted under an inert atmosphere (N₂ or Ar) in a fume hood.

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of cyclohexanol (5.0 g, 50 mmol) in 100 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Reaction: The flask is cooled to -78°C in a dry ice/acetone bath. Diethylaminosulfur trifluoride (DAST) (8.9 g, 55 mmol) is added dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below -60°C.

-

Quenching: After the addition is complete, the reaction is stirred at -78°C for 1 hour and then allowed to warm slowly to room temperature overnight. The reaction is then carefully quenched by pouring it slowly into 100 mL of a saturated aqueous solution of NaHCO₃ with vigorous stirring.

-

Workup: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is carefully removed by distillation at atmospheric pressure. The crude fluorocyclohexane is then purified by distillation (b.p. 102-104°C) to yield the final product.

Electrophilic and Radical Fluorination Pathways

The discovery of stable, electrophilic N-F fluorinating agents in the 1980s opened new avenues for C-F bond formation.[16] Reagents like F-TEDA-BF₄ (Selectfluor®) are easy-to-handle crystalline solids.[17] While not typically used for direct fluorination of unactivated C-H bonds in secondary alkanes, they are highly effective in radical-based transformations.

A prominent example is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids. In this method, an alkyl radical is generated from the carboxylic acid via single-electron transfer (SET) oxidation, which is then trapped by the electrophilic fluorine source. This provides a powerful method for accessing secondary alkyl fluorides from readily available precursors.[18]

Caption: General mechanism for silver-catalyzed radical fluorination.

Experimental Protocol 4: Silver-Catalyzed Decarboxylative Fluorination

This protocol is adapted from a method developed by Li and coworkers.[10]

-

Reaction Setup: In a 25-mL Schlenk tube, cyclohexanecarboxylic acid (128 mg, 1.0 mmol), Selectfluor® (531 mg, 1.5 mmol), and silver nitrate (AgNO₃) (17 mg, 0.1 mmol) are combined.

-

Solvent Addition: A solvent mixture of acetonitrile (CH₃CN) and water (3 mL, 1:1 v/v) is added.

-

Reaction: The tube is sealed, and the mixture is stirred vigorously at 60°C for 12 hours.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with 10 mL of diethyl ether and filtered through a pad of celite. The filtrate is washed with saturated NaHCO₃ solution and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed by rotary evaporation. The resulting crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford fluorocyclohexane.

Conclusion

The synthesis of secondary alkyl fluorides has evolved significantly from its origins in high-temperature halogen exchange reactions. The development of methods to activate alcohols, first indirectly via sulfonates and later directly with reagents like DAST, provided milder and more general access. The advent of electrophilic N-F reagents further expanded the toolbox, enabling novel radical-based strategies such as decarboxylative fluorination. Each historical development has brought chemists closer to the ideal of installing fluorine with high efficiency, predictability, and functional group tolerance, a quest that continues to drive innovation in modern synthetic chemistry.

References

- 1. brainly.in [brainly.in]

- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium fluoride - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. Alcohol Reactions | ChemTalk [chemistrytalk.org]

- 8. nesacs.org [nesacs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 13. Selectivity of different amine/HF reagents for synthesis of functionalized organic fluorine compounds [morressier.com]

- 14. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 15. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 16. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Fluoropentane

This guide provides an in-depth overview of 2-Fluoropentane, tailored for researchers, scientists, and professionals in the field of drug development. It covers the systematic IUPAC nomenclature, common synonyms, physicochemical properties, and analytical methodologies.

IUPAC Nomenclature and Synonyms

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name is derived from the parent alkane, pentane, with a fluorine atom substituted at the second carbon position.

Due to the presence of a chiral center at the second carbon, this compound can exist as two stereoisomers:

A variety of synonyms and identifiers are used in literature and chemical databases for this compound. These are crucial for comprehensive literature searches and substance identification.

Common Synonyms and Identifiers:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties have been computationally predicted and experimentally determined.

| Property | Value | Source(s) |

| Molecular Formula | C5H11F | [1][2][3][5][6] |

| Molecular Weight | 90.14 g/mol | [1][3][5][7] |

| Boiling Point | 50-56.7 °C | [7][8] |

| Density | 0.8 ± 0.1 g/cm³ (Predicted) | [7] |

| Flash Point | -3.9 ± 11.6 °C (Predicted) | [7] |

| Vapor Pressure | 237.1 ± 0.1 mmHg at 25°C (Predicted) | [7] |

| Refractive Index | 1.353 (Predicted) | [7] |

| XLogP3 | 2.3 | [1][3][5] |

| Hydrogen Bond Donor Count | 0 | [3][5] |

| Hydrogen Bond Acceptor Count | 1 | [3][5] |

| Rotatable Bond Count | 2 | [3][5] |

| Exact Mass | 90.084478513 Da | [1][3][5] |

| Complexity | 27.1 | [3][5] |

Experimental Protocols and Analysis

The structural elucidation and purity determination of this compound rely on standard analytical techniques. While detailed experimental protocols are proprietary to the conducting laboratories, the general methodologies are outlined below.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the proton environment in the molecule. The proton at the C2 position, bonded to the same carbon as the fluorine, will show a characteristic splitting pattern due to coupling with both adjacent protons and the fluorine atom.[9]

-

¹⁹F NMR: Provides information about the fluorine environment and is crucial for confirming the presence and position of the fluorine atom.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to separate this compound from a mixture and to confirm its molecular weight. The mass spectrum is expected to show a molecular ion peak at an m/z of approximately 90.[9] Common fragmentation patterns include the loss of a fluorine radical or a hydrogen fluoride molecule.[9]

Elemental Analysis:

-

This method is used to verify the elemental composition (%C, %H, %F) of the compound, ensuring it aligns with the molecular formula C5H11F.[9]

Synthesis:

-

A documented synthetic route involves the reaction of 2-methoxypentane with acetyl fluoride.[5]

Logical Relationships in IUPAC Naming

The following diagram illustrates the logical workflow for deriving the IUPAC name "this compound".

References

- 1. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [R,(-)]-2-Fluoropentane [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound [stenutz.eu]

- 9. This compound | 590-87-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Fluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2-fluoropentane, a secondary alkyl fluoride. The document delves into the competing substitution (SN1 and SN2) and elimination (E1 and E2) pathways, with a particular focus on the factors governing regioselectivity and stereochemistry. Due to the nature of the fluorine substituent as a poor leaving group, elimination reactions, particularly via the E2 mechanism, are often favored. This guide presents available quantitative data, plausible experimental protocols, and detailed mechanistic diagrams to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound (C₅H₁₁F) is a secondary alkyl fluoride whose reactivity is fundamentally governed by the high electronegativity of fluorine and its character as a relatively poor leaving group compared to heavier halogens. Understanding the mechanistic pathways of this compound is crucial for predicting reaction outcomes and designing synthetic strategies. This guide will explore the four fundamental reaction mechanisms: SN1, SN2, E1, and E2, highlighting the unique aspects conferred by the fluorine substituent.

Substitution Reactions: SN1 and SN2 Mechanisms

Nucleophilic substitution reactions involve the replacement of the fluorine atom by a nucleophile. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is dictated by the reaction conditions.

SN2 Mechanism

The SN2 reaction is a single-step process where a strong, typically anionic, nucleophile attacks the electrophilic carbon atom, leading to an inversion of stereochemistry. For this compound, this pathway is generally disfavored due to two primary factors: the poor leaving group ability of fluoride and potential steric hindrance at the secondary carbon.

-

Key Factors:

-

Nucleophile: Requires a strong, unhindered nucleophile (e.g., I⁻, HS⁻, CN⁻).

-

Solvent: Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) that solvate the cation but not the nucleophile, enhancing its reactivity.

-

Leaving Group: The C-F bond is strong, making fluoride a poor leaving group and thus increasing the activation energy for the SN2 reaction.

-

SN1 Mechanism

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is generally more plausible for this compound than SN2, especially under solvolytic conditions with a polar protic solvent. However, the secondary carbocation that would form is susceptible to rearrangement to a more stable carbocation if possible, though in the case of 2-pentyl cation, a hydride shift would lead to an isomeric secondary carbocation of similar stability.

-

Key Factors:

-

Substrate: Tertiary > secondary > primary. As a secondary alkyl fluoride, this compound can undergo SN1 reactions.

-

Solvent: Favored by polar protic solvents (e.g., water, ethanol, methanol) which can stabilize the carbocation intermediate through solvation.

-

Leaving Group: Although fluoride is a poor leaving group, its departure can be facilitated by Lewis acid catalysis or highly ionizing solvents.

-

Elimination Reactions: E1 and E2 Mechanisms

Elimination reactions of this compound lead to the formation of alkenes, primarily 1-pentene and 2-pentene. The regiochemical outcome of these reactions (Zaitsev vs. Hofmann) is a critical consideration.

E2 Mechanism

The E2 mechanism is a concerted, one-step process requiring a strong base. For alkyl fluorides, the E2 pathway is often dominant. Due to the poor leaving group nature of fluoride, the transition state of the E2 reaction of this compound has significant carbanionic character (E1cb-like). This leads to a preference for the abstraction of the most acidic proton, which is typically at the least substituted β-carbon, resulting in the Hofmann product .

-

Key Factors:

-

Base: Requires a strong base. Sterically hindered bases (e.g., potassium tert-butoxide) strongly favor the Hofmann product.

-

Leaving Group: The poor leaving group ability of fluoride promotes a transition state where the β-proton is significantly abstracted before the C-F bond breaks, favoring the Hofmann pathway.

-

Regioselectivity: Generally follows Hofmann's rule, yielding the less substituted alkene as the major product.

-

E1 Mechanism

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. Following carbocation formation, a weak base abstracts a proton from an adjacent carbon to form a double bond. According to Zaitsev's rule , the E1 reaction of this compound would be expected to yield the more substituted and thermodynamically more stable alkene, 2-pentene, as the major product.

-

Key Factors:

-

Substrate: Tertiary > secondary > primary.

-

Base: A weak base is sufficient.

-

Solvent: Favored by polar protic solvents.

-

Regioselectivity: Generally follows Zaitsev's rule.

-

Quantitative Data

Quantitative data for the reactions of this compound is scarce in the literature. However, one study provides the product distribution for the dehydrofluorination of this compound with sodium hydroxide in methanol, which proceeds via an E2 mechanism.

| Reactant | Base/Solvent | Product | Distribution (%) | Rule |

| This compound | NaOH / Methanol | 1-Pentene | 70 | Hofmann |

| 2-Pentene | 30 | Zaitsev |

Table 1: Product distribution in the E2 elimination of this compound.

This data clearly illustrates the preference for the Hofmann product, which is characteristic of the E2 elimination of alkyl fluorides.

Experimental Protocols

Representative Protocol for E2 Elimination (Hofmann Product Favored)

Objective: To synthesize 1-pentene from this compound via an E2 reaction using a sterically hindered base.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH), anhydrous

-

Round-bottom flask with a reflux condenser and a distillation head

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of potassium tert-butoxide in tert-butanol (e.g., 1.0 M) is prepared in a dry round-bottom flask under an inert atmosphere.

-

This compound (1.0 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (approx. 83 °C) and the reaction progress is monitored by gas chromatography (GC).

-

The alkene products are distilled from the reaction mixture as they are formed.

-

The distillate is washed with water to remove any remaining tert-butanol and dried over a suitable drying agent (e.g., anhydrous Na₂SO₄).

-

The product distribution (1-pentene vs. 2-pentene) is determined by GC analysis.

Representative Protocol for SN1 Solvolysis

Objective: To investigate the SN1 solvolysis of this compound.

Materials:

-